molecular formula C17H21N3O2 B2648651 4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 477889-30-8

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2648651
CAS No.: 477889-30-8
M. Wt: 299.374
InChI Key: HGIOFYMWMGDEDF-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C17H21N3O2 and a molecular weight of 299.37 . It is related to the compound 4-((3-DIMETHYLAMINO-PROPYLAMINOOXALYL)-AMINO)-BENZOIC ACID PROPYL ESTER .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), has been studied. The radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature. The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .

Scientific Research Applications

Synthetic Chemistry Applications

  • The study of related pyrrole derivatives reveals their potential in forming new heterocyclic compounds due to their suitable reactivity descriptors. For instance, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized for its vibrational analysis and identified for its use as a non-linear optical material due to its significant first hyperpolarizability, indicating potential applications in materials science (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Material Science

  • Aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, have demonstrated temperature-responsive fluorescent properties in the solid state, highlighting their utility in temperature monitoring devices. This controllable fluorescence is attributed to their propeller-shaped molecular design and adjustable molecular packing (Tianyu Han et al., 2013).

Pharmacological Research

  • Pyrrole and pyridine derivatives have shown promise in pharmacological research, including the development of compounds with antitumor properties. Modifications to these compounds can impact their cytotoxicity and potential as antiinflammatory and analgesic agents, as demonstrated by studies on related pyrrole-based compounds (Joseph M. Muchowski et al., 1985).

Properties

IUPAC Name

4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-20(2)10-6-9-18-17(22)15-11-14(12-19-15)16(21)13-7-4-3-5-8-13/h3-5,7-8,11-12,19H,6,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOFYMWMGDEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665719
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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